molecular formula C10H21ClO4S B13635184 5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride

5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride

Cat. No.: B13635184
M. Wt: 272.79 g/mol
InChI Key: SPIJPDLUARNKBC-UHFFFAOYSA-N
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Description

5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(2-Propoxyethoxy)pentane-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(2-Propoxyethoxy)pentane-1-ol+Chlorosulfonic acid5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride+HCl\text{5-(2-Propoxyethoxy)pentane-1-ol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 5-(2-Propoxyethoxy)pentane-1-ol+Chlorosulfonic acid→5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

    Oxidation: Oxidizing agents (potassium permanganate), solvent (water), temperature (room temperature).

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which is a key structural motif in many pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

    1-Pentanesulfonyl chloride, 5-(2-ethoxyethoxy): Similar structure but with an ethoxyethoxy group instead of a propoxyethoxy group.

    5-(2-Methoxyethoxy)pentane-1-sulfonyl chloride: Similar structure but with a methoxyethoxy group instead of a propoxyethoxy group.

Uniqueness

5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride is unique due to its specific propoxyethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in certain synthetic applications where specific reactivity is required .

Properties

Molecular Formula

C10H21ClO4S

Molecular Weight

272.79 g/mol

IUPAC Name

5-(2-propoxyethoxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO4S/c1-2-6-14-8-9-15-7-4-3-5-10-16(11,12)13/h2-10H2,1H3

InChI Key

SPIJPDLUARNKBC-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOCCCCCS(=O)(=O)Cl

Origin of Product

United States

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